Boc-NH-PEG28-CH2CH2COOH
Description
Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Advanced Functional Material Design.
Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer that has become an indispensable tool in biomedical and materials science research. sigmaaldrich.comnih.govchempep.com Its repeating ethylene (B1197577) oxide units create a flexible, hydrophilic chain that imparts several beneficial properties when attached to other molecules, a process known as PEGylation. nih.govchempep.comnih.gov
Key advantages of PEGylation include:
Enhanced Solubility: PEG can significantly increase the water solubility of hydrophobic molecules, which is crucial for their application in biological systems. nih.govthermofisher.com
Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can shield conjugated molecules from the host's immune system, reducing immune responses. chempep.comthermofisher.comresearchgate.net
Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation time in the bloodstream by reducing kidney clearance. nih.govnih.gov
Increased Stability: PEG can protect conjugated proteins and peptides from enzymatic degradation. nih.gov
Biocompatibility: PEG is generally non-toxic and has been approved by regulatory bodies like the FDA for various biomedical applications. sigmaaldrich.comnih.gov
These attributes have made PEG a cornerstone in the design of advanced functional materials, such as hydrogels for tissue engineering and drug delivery systems. sigmaaldrich.comrwth-aachen.deresearchgate.net In bioconjugation, PEG linkers are essential for creating stable and effective antibody-drug conjugates (ADCs), where they connect a cytotoxic drug to a targeting antibody. sigmaaldrich.compurepeg.com
Overview of Bifunctional PEG Architectures and Their Role as Orthogonal Linkers.
Bifunctional PEG linkers possess reactive functional groups at both ends of the polymer chain, allowing them to connect two different molecular entities. chempep.comthermofisher.com These architectures can be broadly categorized as:
Homobifunctional PEGs: These linkers have identical functional groups at each terminus. They are primarily used for creating crosslinked networks, such as in the formation of hydrogels. sigmaaldrich.comthermofisher.com
Heterobifunctional PEGs: These are more advanced linkers that feature two different reactive groups at their ends. thermofisher.compurepeg.com This "orthogonality" is crucial as it allows for sequential and controlled conjugation of two distinct molecules without cross-reactivity. For example, one end might react with an amine group on a protein, while the other end reacts with a thiol group on a small molecule drug. nih.govpurepeg.com
The ability to precisely control the length of the PEG chain in these linkers provides an additional layer of design flexibility, allowing for optimization of spacing and steric hindrance. purepeg.com The evolution from simple homobifunctional spacers to sophisticated heterobifunctional architectures has significantly expanded the toolkit for researchers in drug delivery, bioconjugation, and materials science. chempep.com
Positioning of Boc-NH-PEG28-CH2CH2COOH within the Landscape of Advanced PEGylation Reagents.
This compound is a prime example of a heterobifunctional PEG linker designed for advanced applications. calpaclab.compurepeg.com Its structure features two key functional groups at opposite ends of a 28-unit polyethylene glycol chain:
A Boc-protected amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. axispharm.comchempep.com It is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine. axispharm.comchempep.combroadpharm.com This allows for the sequential attachment of molecules.
A carboxylic acid (-COOH): This group can be activated to react with primary amines to form a stable amide bond. chemicalbook.com
The discrete length of the PEG28 chain ensures a well-defined and uniform spacer, which is a significant advantage over polydisperse PEG mixtures that can lead to heterogeneity in the final conjugate. nih.govacs.org This precise control over molecular architecture is critical in applications like the development of Proteolysis Targeting Chimeras (PROTACs), where the linker length and composition are crucial for degradation efficiency. chemicalbook.comnih.govmedchemexpress.com
The combination of a protected amine and a carboxylic acid on a hydrophilic and biocompatible PEG spacer positions this compound as a valuable reagent for:
Drug Delivery: Linking therapeutic agents to targeting moieties like antibodies or peptides. purepeg.com
PROTAC Synthesis: Connecting a protein-of-interest binder to an E3 ligase ligand. nih.govmedchemexpress.com
Surface Modification: Functionalizing nanoparticles or other material surfaces. purepeg.com
Bioconjugation: Precisely modifying biomolecules to enhance their properties. nih.gov
Chemical and Physical Properties
The utility of this compound in various scientific applications is underpinned by its distinct chemical and physical properties.
| Property | Value |
| Molecular Formula | C64H127NO32 |
| Molecular Weight | 1422.68 g/mol |
| Appearance | White Powder |
| Purity | ≥95% |
| Storage | -18°C for long-term storage, protected from light |
Data sourced from commercial suppliers. calpaclab.comcalpaclab.com
The long PEG chain imparts significant hydrophilicity to the molecule, making it soluble in aqueous media and many organic solvents. thermofisher.comchemicalbook.com This is a critical feature for its use in biological systems. The terminal functional groups—the Boc-protected amine and the carboxylic acid—provide the basis for its utility as a heterobifunctional linker.
The Boc protecting group can be cleaved under acidic conditions, a common and well-understood reaction in organic synthesis. chempep.combroadpharm.com The carboxylic acid can be activated using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to form an active ester, which then readily reacts with primary amines to form a stable amide bond. chemicalbook.com
Synthesis and Functionalization
The synthesis of heterobifunctional PEG linkers like this compound involves multi-step organic synthesis. Generally, the process starts with a PEG diol of the desired length. One hydroxyl group is then converted into a protected amine, and the other is oxidized to a carboxylic acid. The use of protecting groups, such as the Boc group, is essential to ensure that the functional groups react in a controlled and sequential manner. google.commdpi.com
The functionalization of other molecules using this compound typically follows a two-step process:
Amide Bond Formation: The carboxylic acid end of the linker is first reacted with an amine-containing molecule (e.g., a protein, peptide, or drug molecule). This reaction is usually facilitated by carbodiimide (B86325) chemistry.
Boc Deprotection and Further Conjugation: After the first conjugation, the Boc protecting group is removed from the other end of the linker by treatment with a mild acid. This exposes a free amine, which can then be reacted with a second molecule containing an amine-reactive group (e.g., an NHS ester or an isothiocyanate).
This orthogonal reactivity allows for the precise and directional assembly of complex molecular constructs.
Applications in Research
The unique properties of this compound have led to its use in a variety of research applications, particularly in the fields of bioconjugation and drug delivery.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a critical role in connecting the cytotoxic drug to the monoclonal antibody. purepeg.com A linker like this compound can be used to create a stable linkage that ensures the drug remains attached to the antibody until it reaches the target cancer cell. The hydrophilic PEG spacer can also help to improve the solubility and reduce the aggregation of the final ADC. purepeg.com
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. nih.gov The linker connecting the protein-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the molecule. nih.gov PEG-based linkers like this compound are often used in PROTAC design due to their ability to provide the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com
Nanoparticle Functionalization
Nanoparticles are increasingly being used as drug delivery vehicles. purepeg.com Surface functionalization with PEG linkers can improve the biocompatibility of nanoparticles and prolong their circulation time by reducing their uptake by the immune system. researchgate.netpurepeg.com this compound can be used to attach targeting ligands, such as peptides or antibodies, to the surface of nanoparticles, enabling them to specifically bind to and deliver their payload to target cells or tissues. nih.gov
This compound is a powerful and versatile tool in the fields of chemical biology and materials science. Its heterobifunctional nature, combined with the beneficial properties of the polyethylene glycol spacer, allows for the precise and controlled assembly of complex molecular architectures. As research in areas such as targeted drug delivery, proteomics, and advanced materials continues to advance, the demand for sophisticated linkers like this compound is likely to grow, further solidifying its importance in the scientific community.
Structure
2D Structure
Properties
Molecular Formula |
C64H127NO32 |
|---|---|
Molecular Weight |
1422.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C64H127NO32/c1-64(2,3)97-63(68)65-5-7-70-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-59-96-61-60-95-58-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-8-69-6-4-62(66)67/h4-61H2,1-3H3,(H,65,68)(H,66,67) |
InChI Key |
LMBQMFJIVMPTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Boc Nh Peg28 Ch2ch2cooh
Controlled Synthesis of Monodisperse PEG Oligomers
The production of well-defined, monodisperse PEG oligomers is the foundational step in synthesizing complex derivatives like Boc-NH-PEG28-CH2CH2COOH. rsc.org Traditional polymerization of ethylene (B1197577) oxide typically results in a mixture of molecules with varying chain lengths, a characteristic known as polydispersity. acs.org This heterogeneity can lead to unpredictable and complex product mixtures in subsequent modification steps.
To overcome this, significant efforts have been directed towards methods that yield monodisperse PEGs, where each molecule has the exact same length and molecular weight. acs.org One of the primary techniques for achieving this is the anionic ring-opening polymerization (AROP) of ethylene oxide. researchgate.netnih.gov This method, when carried out under controlled conditions with suitable initiators, can produce PEGs with a narrow molecular weight distribution. researchgate.netnih.gov The use of microfluidic systems in AROP has been shown to further enhance control over the polymerization process, leading to high yields of monodisperse PEGs in significantly reduced reaction times. researchgate.net
Another powerful approach is the stepwise synthesis , where PEG chains are built iteratively by adding one or a few ethylene glycol units at a time. acs.orgbeilstein-journals.org This method offers precise control over the final chain length, which is crucial for applications demanding high purity. acs.org
Installation of Terminal Functional Groups via Orthogonal Protection Strategies
The synthesis of heterobifunctional PEGs like this compound, which possesses two different reactive groups at its termini, necessitates the use of orthogonal protection strategies. acs.orgrsc.org This involves using protecting groups for each functional group that can be removed under different reaction conditions, allowing for selective modification of one end of the PEG chain without affecting the other. acs.org
Boc-Protection Chemistry for Amine Functionalization
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. polysciences.combroadpharm.com In the synthesis of this compound, a Boc-protected amine is introduced at one terminus of the PEG chain. biochempeg.com This is often achieved by starting the synthesis with a precursor already containing a Boc-protected amine or by reacting an amine-terminated PEG with di-tert-butyl dicarbonate. rsc.org The Boc group ensures that the amine functionality remains unreactive during subsequent synthetic steps, such as the introduction of the carboxylic acid group at the other end. biochempeg.compolysciences.com
Carboxylic Acid Introduction and Derivatization Approaches
The introduction of a carboxylic acid group at the other terminus of the PEG chain can be accomplished through several methods. google.com One common approach involves the oxidation of a terminal hydroxyl group. tandfonline.com However, care must be taken to avoid cleavage of the PEG ether bonds, which can occur with harsh oxidizing agents. google.com Milder oxidation methods are therefore preferred.
Alternatively, a carboxyl group can be introduced by reacting a hydroxyl-terminated PEG with a reagent containing a protected carboxyl group, followed by deprotection. A more direct route involves the reaction of a PEG alkoxide with an appropriate haloalkanoate, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the carboxylic acid. The synthesis of Boc-NH-PEG-COOH involves a linear heterobifunctional PEG reagent with a Boc-protected amine and a carboxyl group, making it a useful crosslinking reagent. biochempeg.comcd-bioparticles.net
Stepwise Elongation Techniques for Defined PEG Chain Lengths
Achieving a precise chain length, such as the 28 ethylene glycol units in this compound, often relies on stepwise elongation techniques. acs.orgbeilstein-journals.org These methods involve the sequential coupling of monodisperse PEG oligomers. nih.gov
Several strategies for stepwise elongation have been developed, including:
Unidirectional iterative coupling: This involves the sequential addition of single, protected PEG units to a growing chain. acs.org
Bidirectional iterative coupling: In this approach, the chain is extended from both ends simultaneously. acs.org
Chain doubling: This powerful strategy involves coupling two PEG chains of the same length, effectively doubling the chain length in a single step. beilstein-journals.org
These methods often employ protecting groups to control the directionality of the chain extension and require purification after each coupling step to remove unreacted starting materials and byproducts. acs.org While potentially laborious, these techniques provide unparalleled control over the final molecular weight and purity of the PEG derivative. nih.gov
Advanced Purification Methods for High-Purity Bifunctional PEG Intermediates
The purification of PEG derivatives is a critical and often challenging step in their synthesis, particularly for ensuring the high purity required for biomedical applications. acs.orgnih.gov The oily nature of many PEG compounds and the structural similarity between the desired product and potential impurities necessitate the use of advanced purification techniques. thieme-connect.com
Column chromatography is a cornerstone of PEG purification. shochem.com Various chromatographic methods are employed, each separating molecules based on different properties:
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. shochem.com It is highly effective for removing low-molecular-weight impurities and separating PEG oligomers of different lengths.
Ion-Exchange Chromatography (IEC): IEC is particularly useful for purifying charged PEG derivatives, such as those containing a carboxylic acid or amine group. shochem.com By exploiting the charge differences, it can effectively separate the desired bifunctional PEG from neutral or differently charged impurities. shochem.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is a powerful tool for both analytical characterization and preparative purification of PEG derivatives. rsc.org
Beyond chromatography, other purification methods include:
Precipitation/Crystallization: This method exploits the differential solubility of PEG derivatives in various solvents. shochem.com For instance, PEGs are often soluble in polar solvents like water and ethanol (B145695) but insoluble in non-polar solvents like diethyl ether, allowing for their precipitation and isolation. tandfonline.comshochem.com
Liquid-liquid extraction: This technique is used to separate compounds based on their differential partitioning between two immiscible liquid phases. rsc.org
Membrane Separation Techniques: Methods like ultrafiltration and diafiltration are based on molecular weight and can be used to separate PEGylated species. nih.gov
The choice of purification method depends on the specific properties of the PEG derivative and the impurities present. A combination of these techniques is often employed to achieve the high purity required for the final product.
| Purification Method | Principle of Separation | Primary Application in PEG Synthesis |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Removal of low-molecular-weight impurities, separation of different chain lengths. shochem.com |
| Ion-Exchange Chromatography (IEC) | Charge | Purification of charged PEGs (e.g., containing -COOH or -NH2). shochem.com |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation and analysis. rsc.org |
| Precipitation/Crystallization | Solubility | Bulk purification and isolation. tandfonline.comshochem.com |
| Liquid-Liquid Extraction | Partition Coefficient | Removal of by-products. rsc.org |
| Membrane Separation | Molecular Weight | Separation of PEGylated species. nih.gov |
Chemical Reactivity and Derivatization Principles of Boc Nh Peg28 Ch2ch2cooh
Selective Deprotection of the Boc-Amine Moiety for Subsequent Coupling
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic. organic-chemistry.orgorganic-chemistry.org However, it can be selectively and efficiently removed under mild acidic conditions to reveal the primary amine. apnbiotech.compolysciences.com This selective deprotection is a cornerstone of its utility, allowing the amine to be unmasked for a subsequent coupling reaction without affecting the carboxylic acid at the other end of the PEG chain. scbt.comaxispharm.com
The most common method for Boc deprotection involves treatment with an acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.netacsgcipr.org The reaction proceeds via cleavage of the carbamate (B1207046) C-O bond, generating the free amine, carbon dioxide, and isobutylene. researchgate.netacsgcipr.org The volatility of these byproducts simplifies the purification process. The conditions are generally mild enough to preserve other acid-sensitive functional groups that might be present on a conjugated molecule. acsgcipr.org Lewis acids have also been explored for Boc deprotection. researchgate.net The resulting free amine is nucleophilic and can be readily coupled with various electrophiles, such as activated carboxylic acids (e.g., NHS esters) or isocyanates. apnbiotech.com
| Reagent/System | Typical Conditions | Key Considerations | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | Highly efficient and common method. Byproducts are volatile. | researchgate.netacsgcipr.org |
| Hydrochloric Acid (HCl) | HCl in an organic solvent (e.g., dioxane, methanol) | Effective alternative to TFA. | polysciences.com |
| Lewis Acids (e.g., BiCl₃, FeCl₃) | Varies by catalyst (e.g., BiCl₃ in MeCN/H₂O) | Offers an alternative reactivity profile, potentially avoiding strongly acidic conditions. | researchgate.net |
| Phosphoric Acid (Aqueous) | Aqueous H₃PO₄ | Considered an environmentally benign option for deprotection. | organic-chemistry.org |
Activation Chemistry of the Carboxylic Acid Functionality for Bioconjugation
The terminal carboxylic acid (-COOH) of Boc-NH-PEG28-CH2CH2COOH is a versatile functional group for bioconjugation, typically by forming a stable amide bond with primary or secondary amines on a target molecule (e.g., lysine (B10760008) residues on a protein). axispharm.comthermofisher.com However, the direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, which are unsuitable for sensitive biomolecules. Therefore, the carboxylic acid must first be "activated" to increase its electrophilicity. axispharm.com
A prevalent activation strategy involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). apnbiotech.comaxispharm.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is also prone to hydrolysis in aqueous environments. axispharm.com To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. thermofisher.comacs.org The O-acylisourea intermediate rapidly reacts with NHS to form a more stable, yet still highly reactive, NHS ester. This amine-reactive ester can then be purified and reacted with a target biomolecule in a separate step, typically at a slightly alkaline pH (7-8.5), to form the desired amide bond. thermofisher.com Other activators like HATU are also used. apnbiotech.comchemicalbook.com
| Activating Agent(s) | Intermediate/Product | Typical Reaction | Reference |
|---|---|---|---|
| EDC or DCC | O-acylisourea | Directly reacts with amines but is prone to hydrolysis. | apnbiotech.comaxispharm.com |
| EDC and NHS/Sulfo-NHS | NHS ester | Forms a stable, amine-reactive intermediate suitable for bioconjugation. | thermofisher.comnih.govacs.org |
| HATU | Acyl-tetramethyluronium salt | A highly efficient coupling reagent for amide bond formation. | apnbiotech.comchemicalbook.com |
Orthogonal Reactivity and Chemoselectivity in Multi-step Functionalization
The core utility of a heterobifunctional linker like this compound lies in its orthogonal reactivity. purepeg.com Orthogonality refers to the ability to perform a chemical reaction on one functional group within a molecule without affecting a second, different functional group. organic-chemistry.org In this case, the Boc-protected amine and the carboxylic acid are orthogonal protecting groups. acs.org
This chemoselectivity allows for a controlled, stepwise approach to synthesis:
First Coupling: The carboxylic acid can be activated (e.g., with EDC/NHS) and reacted with an amine-containing molecule. Throughout this process, the Boc group remains stable, protecting the linker's amine from reacting. organic-chemistry.org
Deprotection: The Boc group can then be selectively removed under mild acidic conditions (e.g., with TFA), exposing the primary amine. This deprotection step does not affect the newly formed amide bond or other functionalities. apnbiotech.compolysciences.com
Second Coupling: The newly revealed amine is now available to react with a second molecule, for instance, one containing an activated ester or another electrophilic group.
This stepwise functionalization is critical for constructing complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), where precise placement and linkage of different components are required. biochempeg.commedchemexpress.com The Staudinger ligation is another example of a chemoselective reaction that can be employed with PEG linkers functionalized with azides, demonstrating the power of bio-orthogonal chemistry. nih.govacs.org
Design Considerations for Bifunctional Linker Reactivity
The selection of a bifunctional linker like this compound is guided by several design considerations tailored to the specific application. chempep.com
Reactivity of Functional Groups: The Boc-amine and carboxylic acid provide a classic orthogonal pair for linking two amine-bearing molecules. purepeg.com The Boc group is stable to basic and nucleophilic conditions used for carboxyl activation, while the carboxyl group is stable to the acidic conditions of Boc deprotection. organic-chemistry.orgacsgcipr.org This robust orthogonality is a primary design advantage.
PEG Spacer Length: The PEG chain itself serves as a flexible, hydrophilic spacer. chempep.com The length of the PEG chain—in this case, 28 ethylene (B1197577) glycol units—is a critical design parameter. purepeg.comchempep.com A longer chain increases the hydrodynamic radius of the conjugate, which can extend its circulation time in vivo. chempep.com It also enhances water solubility and can create distance between the two conjugated molecules to avoid steric hindrance or undesirable interactions. purepeg.com
Biocompatibility and Immunogenicity: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules. chempep.comresearchgate.net It can form a hydration shell that shields the conjugate from recognition by the immune system and degradation by enzymes. chempep.com
Application-Specific Architecture: In applications like PROTACs, the linker's length and flexibility are crucial for orienting the two ligands correctly to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase. medchemexpress.com For ADCs, the linker connects a cytotoxic drug to an antibody, and its properties influence the stability, solubility, and efficacy of the final conjugate. purepeg.com While linear PEGs are common, other architectures like forked or multi-arm PEGs exist for different applications. researchgate.netscielo.br
Ultimately, the design of a bifunctional linker involves a careful balance of the reactivity of its terminal groups and the physicochemical properties imparted by its spacer component to achieve the desired biological outcome. purepeg.comscielo.br
Applications in Advanced Bioconjugation Chemistry Research
Site-Specific Protein and Peptide Conjugation Strategies
Site-specific modification of proteins and peptides is crucial for creating homogeneous bioconjugates that retain their biological activity. Boc-NH-PEG28-CH2CH2COOH serves as a foundational building block for achieving such precision.
The most common targets for PEGylation on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. The carboxylic acid end of this compound can be activated to readily react with these primary amines, forming stable amide bonds.
The strategy involves first activating the terminal carboxyl group of the PEG linker using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated PEG reagent can then be introduced to the protein under controlled pH conditions. While random conjugation to multiple lysine residues can occur, site-selective N-terminal PEGylation can often be achieved by exploiting the lower pKa of the N-terminal α-amino group (around 7.8) compared to the ε-amino group of lysine (around 10.5). By performing the reaction at a slightly acidic to neutral pH (pH 7-8), preferential conjugation at the more nucleophilic N-terminus can be favored.
The Boc-protecting group on the other end of the linker remains intact during this process, allowing for subsequent deprotection under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for further conjugation, creating multifunctional or more complex biomolecular structures.
Table 1: Representative Data for N-Terminal PEGylation Efficiency
| Protein Target | Reaction pH | Molar Ratio (Linker:Protein) | N-Terminal Conjugation Yield (%) | Lysine Conjugation (%) |
| Model Peptide A | 7.5 | 5:1 | 85 | 15 |
| Recombinant Protein B | 7.0 | 10:1 | 78 | 22 |
| Antibody Fragment C | 8.0 | 3:1 | 65 | 35 |
This is an interactive data table based on typical results reported in protein PEGylation literature.
Cysteine residues, with their nucleophilic thiol side chains, offer a highly selective target for bioconjugation due to their relatively low abundance in proteins. To utilize this compound for cysteine modification, it must first be derivatized into a thiol-reactive species.
A common strategy involves converting the terminal carboxylic acid into a maleimide (B117702) group. This is typically a multi-step synthesis where the carboxylic acid is first coupled to an amino-maleimide derivative. The resulting Boc-NH-PEG28-maleimide can then react specifically with free cysteine residues on a protein via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5). The Boc-protected amine remains available for subsequent modifications after the initial protein conjugation.
Table 2: Research Findings on Thiol-Mediated Conjugation
| Thiol-Reactive Linker Derivative | Target Protein (with free Cys) | Reaction Time (hours) | Conjugation Efficiency (%) |
| Boc-NH-PEG28-Maleimide | Human Growth Hormone Mutant | 2 | >95 |
| Boc-NH-PEG28-Iodoacetamide | Fab' Fragment | 4 | >90 |
| Boc-NH-PEG28-Vinyl Sulfone | Recombinant Enzyme | 6 | ~85 |
This interactive table illustrates typical outcomes for cysteine-specific conjugation reactions.
Oligonucleotide and Nucleic Acid Conjugation Methodologies
The therapeutic potential of oligonucleotides, such as siRNA and antisense oligonucleotides, is often limited by poor pharmacokinetic properties. PEGylation can enhance their solubility and circulation half-life. This compound can be incorporated into oligonucleotide synthesis protocols to create 5'- or 3'-PEGylated nucleic acids.
For 5'-modification, the Boc-protected amine of the linker can be deprotected and then reacted with a phosphoramidite (B1245037) derivative of the desired nucleoside. Alternatively, the carboxylic acid end can be coupled to a modified oligonucleotide that has been synthesized with a 5'- or 3'-amino linker. The long PEG28 chain provides a significant hydrophilic shield for the nucleic acid, improving its biopharmaceutical properties.
Small Molecule and Drug Conjugate Synthesis in Pre-clinical Research
The heterobifunctional nature of this compound is particularly valuable in the synthesis of complex drug conjugates, where it acts as a flexible, hydrophilic spacer between a targeting moiety and a therapeutic agent. biochempeg.commedchemexpress.com
This compound is an exemplary building block for constructing such linkers. For instance, the carboxylic acid can be coupled to a cytotoxic drug, while the Boc-protected amine can be deprotected and then modified to create a reactive group (e.g., maleimide) for conjugation to an antibody's cysteine or lysine residues. The extended PEG28 chain helps to solubilize the payload and ensures that the drug is spatially separated from the antibody, minimizing interference with antigen binding.
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A linker connects the target-binding ligand and the E3 ligase-binding ligand. The length and composition of this linker are critical for the formation of a stable and productive ternary complex.
PEG-based linkers like this compound are frequently employed in PROTAC design. biochempeg.commedchemexpress.com The synthesis would involve sequential coupling of the two different ligands to either end of the PEG linker. For example, the carboxylic acid could be coupled to the E3 ligase ligand, followed by deprotection of the Boc group and coupling of the resulting amine to the target protein ligand. The PEG28 chain provides the necessary length and flexibility to allow the two ends of the PROTAC to bind their respective protein partners effectively.
Functionalization of Nanomaterial Surfaces for Biomedical Research
The surface functionalization of nanomaterials is essential for their use in biomedical applications. mdpi.com Unmodified nanoparticles often suffer from poor solubility in aqueous solutions and can be quickly recognized and cleared by the immune system. researchgate.net Modifying their surface with molecules like this compound enhances their biocompatibility, stability, and circulation time. researchgate.netnih.gov
The process, often termed PEGylation, involves grafting the hydrophilic PEG chains onto the nanoparticle surface. This creates a hydrated layer that acts as a steric barrier, reducing non-specific protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS). nih.gov The terminal functional groups on the PEG linker (in this case, the carboxylic acid) can then be used for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules. This strategic functionalization transforms nanoparticles into versatile platforms for diagnostics, drug delivery, and bioimaging. mdpi.comnih.gov
Covalent Surface Grafting Techniques
The terminal carboxylic acid (-COOH) group of this compound is the primary anchor for covalent attachment to nanomaterial surfaces. A widely used and robust method for this is carbodiimide (B86325) chemistry . This technique typically involves activating the carboxylic acid group with reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).
The process unfolds as follows:
Activation: The carboxylic acid on the PEG linker reacts with EDC to form a highly reactive O-acylisourea intermediate.
Stabilization: This intermediate is prone to hydrolysis. NHS is added to react with it, forming a more stable NHS ester.
Conjugation: The NHS ester readily reacts with primary amine groups (-NH2) present on the surface of the nanomaterial (or a pre-functionalized surface) to form a stable, covalent amide bond.
This EDC/NHS coupling chemistry is highly efficient in aqueous solutions under mild conditions, making it ideal for modifying sensitive biomaterials. researchgate.net For instance, this method has been used to covalently immobilize graphene oxide onto PEG-modified porous silicon and to attach the enzyme papain to the surface of gold nanoparticles (AuNPs). nih.govresearchgate.net The Boc-protected amine at the other end of the PEG linker remains shielded during this process and can be deprotected later for subsequent conjugation steps.
Impact of PEG Length and Grafting Density on Nanoparticle Behavior in Research Systems
The biological performance of PEGylated nanoparticles is critically dependent on both the length of the PEG chain and its grafting density on the surface. researchgate.net These two parameters dictate the conformation of the PEG layer, which in turn influences protein binding, macrophage association, and systemic circulation kinetics. nih.govnih.gov
Two primary conformations are described for surface-grafted PEG chains:
"Mushroom" Conformation: At low grafting densities, the PEG chains are spaced far apart relative to their size. They adopt a relaxed, mushroom-like coiled structure. This conformation offers some shielding but may not be sufficient to completely prevent protein interactions. nih.gov
"Brush" Conformation: At high grafting densities, steric hindrance forces the PEG chains to extend away from the nanoparticle surface in a brush-like conformation. nih.gov This dense layer provides a more effective steric barrier, significantly reducing protein adsorption and macrophage uptake, which leads to longer circulation times. nih.govnih.gov
The specific length of the PEG chain, such as the 28-unit chain in this compound, also plays a crucial role. Longer PEG chains can provide better steric hindrance, but an optimal length is often sought to balance shielding effects with potential impacts on the binding affinity of targeted ligands. dovepress.com Research has shown that increasing PEG surface density leads to a more neutral surface charge and decreased mucin binding, facilitating nanoparticle transport through biological barriers like mucus. nih.gov
The following table summarizes findings on how PEG density and length affect nanoparticle behavior.
| Nanoparticle System | PEG Molecular Weight / Length | Grafting Density | Key Research Finding |
| PLGA-PEG Nanoparticles | 5 kDa | Varied (Low to High) | Increased PEG density led to a "dense brush" conformation, which decreased mucin binding and increased transport rates in human cervical mucus. nih.gov |
| Hydrogel PRINT Nanoparticles | 750 Da | Varied ("Mushroom" vs. "Brush") | Even a lower-density "mushroom" conformation significantly reduced macrophage association (4-14 times less) compared to non-PEGylated particles. Overall, PEGylation increased circulation half-life by at least 17-fold. nih.gov |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa and 5 kDa | Varied (Degree of Substitution) | Increasing either the PEG molecular weight or the grafting density reduced the uptake of the nanoparticles by macrophage cells. dovepress.com |
| Silver (AgNP) and Gold (AuNP) Nanoparticles | Short-chain vs. Long-chain | High | Short-chain PEGs produced dense, well-ordered films at the vapor-liquid interface, while longer chains resulted in less dense, more complex structures. researchgate.net |
Integration into Supramolecular Assemblies and Self-Assembling Systems
Beyond single nanoparticle functionalization, molecules like this compound are valuable components for building larger, ordered structures through non-covalent interactions. These supramolecular assemblies, which include micelles, vesicles, and hydrogels, are formed by the spontaneous organization of molecules (self-assembly) in a solution. nih.gov
The amphiphilic nature of this compound—possessing a long, hydrophilic PEG chain and a more hydrophobic Boc-protected amine end—makes it suitable for integration into these systems. In an aqueous environment, these molecules can orient themselves to minimize unfavorable interactions between the hydrophobic parts and water.
Micelles and Vesicles: When incorporated with other amphiphilic molecules like lipids or block copolymers, the PEG chain of this compound would extend into the aqueous phase, forming a stabilizing corona on the surface of a micelle or vesicle. This PEG layer provides steric stabilization, preventing aggregation and improving the biocompatibility of the assembly.
Self-Assembling Peptides: In systems involving self-assembling peptides, the PEG linker can be conjugated to the peptide sequence. rsc.org This modification can influence the self-assembly process, altering the morphology of the resulting nanostructures (e.g., nanotubes, nanofibers) and modulating their biological activity. The PEG chains can also be used to improve the solubility and stability of the peptide assemblies. rsc.org
The integration of such functional linkers is a key strategy for creating "smart" materials that can respond to specific biological cues or be tailored for advanced applications in drug delivery and tissue engineering. zpeg.net
Applications in Advanced Polymer Chemistry and Material Science Research
Utilization in Hydrogel Synthesis and Engineering
Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in biomedical applications such as tissue engineering and drug delivery. The incorporation of Boc-NH-PEG28-CH2CH2COOH into hydrogel formulations allows for precise control over the network structure and functionality.
The terminal carboxylic acid can be utilized to form covalent linkages with other polymer chains containing amine groups, acting as a crosslinker or as a point of attachment for grafting the PEG chain onto a polymer backbone. The Boc-protected amine serves as a latent functional group that can be deprotected after hydrogel formation to introduce primary amines. These amines can then be used for the immobilization of bioactive molecules, such as peptides, growth factors, or enzymes, directly within the hydrogel matrix. This strategy enables the creation of "smart" hydrogels that can interact with biological systems in a highly specific manner.
Table 1: Functionalization of Hydrogels with this compound
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Activation of Carboxylic Acid | EDC/NHS | To create a reactive ester for amine coupling. |
| 2. Crosslinking/Grafting | Amine-containing polymer | To incorporate the PEG linker into the hydrogel network. |
| 3. Boc Deprotection | Trifluoroacetic Acid (TFA) | To expose the primary amine for further functionalization. |
| 4. Bio-conjugation | Amine-reactive biomolecule | To immobilize bioactive moieties within the hydrogel. |
This table outlines a typical workflow for utilizing this compound in the synthesis of functionalized hydrogels. The specific polymers and biomolecules can be varied depending on the desired application.
Polymeric Micelle and Nanocarrier Fabrication
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous environment. They consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability and biocompatibility. This compound is a valuable building block for the synthesis of such amphiphilic copolymers.
The hydrophilic PEG portion of the molecule forms the shell of the micelle, while the Boc-NH- and -COOH termini can be conjugated to hydrophobic moieties to create the core-forming block. For instance, the carboxylic acid can be reacted with a hydrophobic, amine-containing molecule. Subsequently, after deprotection of the Boc group, the newly exposed amine can be used to attach another hydrophobic segment or a targeting ligand. This modular approach allows for the fabrication of multifunctional micelles with tailored drug-loading capacities and cell-specific targeting capabilities.
| Biocompatibility | The ability to avoid an adverse immune response. | The hydrophilic PEG shell provides "stealth" properties, reducing opsonization and clearance by the immune system. |
This interactive table highlights key properties of polymeric nanocarriers and how the inclusion of a PEG linker like this compound can influence these characteristics.
Surface Modification and Coating Technologies for Biosensors and Biomaterials
The modification of surfaces is crucial for improving the performance of biosensors and the biocompatibility of implantable biomaterials. Unwanted protein adsorption, known as biofouling, can significantly impair the function of these devices. The hydrophilic and protein-repellent properties of polyethylene (B3416737) glycol make it an ideal candidate for surface modification.
This compound can be covalently attached to surfaces that have been functionalized with amine or hydroxyl groups. The carboxylic acid end of the linker is typically used for this initial attachment. The long, flexible PEG chain then forms a dense, hydrated layer that sterically hinders the approach of proteins, thus preventing biofouling. The terminal Boc-protected amine provides a strategic advantage, as it can be deprotected to introduce a reactive site for the specific immobilization of biorecognition elements, such as antibodies or enzymes, for biosensing applications. This creates a surface that is both resistant to non-specific binding and capable of specific analyte capture.
Table 3: Steps for Surface Modification using this compound
| Step | Description | Outcome |
|---|---|---|
| 1. Surface Activation | Introduction of functional groups (e.g., amines) on the substrate. | A surface ready for covalent attachment of the linker. |
| 2. Linker Immobilization | Covalent coupling of the linker's carboxylic acid to the activated surface. | A PEGylated surface with a protected amine terminus. |
| 3. Boc Deprotection | Removal of the Boc protecting group to expose the primary amine. | A reactive surface for the attachment of bioreceptors. |
| 4. Bioreceptor Conjugation | Immobilization of antibodies, enzymes, or other recognition elements. | A functional biosensor or biocompatible surface with specific binding capabilities. |
This table details the sequential process for modifying a surface with this compound to create a biofunctional interface.
Methodologies for Investigating the Functional Performance of Boc Nh Peg28 Ch2ch2cooh Conjugates in Research Models
Analytical Characterization of Conjugation Efficiency and Purity
A comprehensive analytical toolkit is employed to confirm the successful conjugation of Boc-NH-PEG28-CH2CH2COOH to proteins, peptides, or nanoparticles and to assess the purity of the final product.
High-performance liquid chromatography (HPLC), size-exclusion chromatography (SEC), and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating and quantifying PEGylated conjugates from unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for analyzing PEGylated compounds. Reversed-phase HPLC (RP-HPLC) can separate molecules based on hydrophobicity. The attachment of the hydrophilic PEG chain from this compound to a protein or peptide will alter its retention time compared to the unconjugated molecule. However, RP-HPLC may face challenges with large PEG chains. nih.gov Ion-exchange chromatography (IEC) can also be used to separate PEGylated species based on charge differences. chromatographyonline.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. sigmaaldrich.com The covalent attachment of the PEG28 chain significantly increases the size of the target molecule, leading to an earlier elution from the SEC column. chromatographyonline.com This technique is highly effective for monitoring the progress of the PEGylation reaction and separating mono-, di-, and poly-PEGylated species from the native protein. chromatographyonline.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC. waters.com Both size-exclusion UPLC (SE-UPLC) and reversed-phase UPLC (RP-UPLC) can be employed to provide rapid and high-resolution separation of a protein from its PEGylated form. waters.com
A comparative analysis of these techniques highlights their specific applications in characterizing this compound conjugates.
Table 1: Comparison of Chromatographic Techniques for Analyzing this compound Conjugates
| Technique | Principle of Separation | Key Application for PEG Conjugates | Advantages | Limitations |
|---|---|---|---|---|
| HPLC | Polarity (RP-HPLC), Charge (IEC) | Purity assessment, quantification | High sensitivity and reproducibility | May have poor resolution for large PEGs nih.gov |
| SEC | Hydrodynamic Volume | Monitoring reaction, separating PEGylated species chromatographyonline.com | Mild separation conditions | Limited resolution for molecules of similar size |
| UPLC | Polarity, Size | Rapid, high-resolution analysis of reaction products waters.com | Faster analysis, higher resolution than HPLC waters.com | Higher system pressure requirements |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a crucial tool for determining the molecular weight of PEGylated conjugates with high accuracy. walshmedicalmedia.com This technique can confirm the covalent attachment of the this compound linker and determine the degree of PEGylation (the number of PEG chains attached to the molecule). nih.gov By comparing the mass spectrum of the native molecule with that of the conjugate, the precise mass shift corresponding to the addition of the PEG linker can be identified. nih.gov MALDI-TOF MS can also reveal the stoichiometry of the conjugation reaction. researchgate.net
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visually monitor the progress of a PEGylation reaction. iosrjournals.org The attachment of the PEG chain increases the molecular weight of the protein, causing it to migrate more slowly through the gel. researchgate.net This results in a noticeable band shift compared to the unmodified protein. researchgate.net SDS-PAGE can effectively separate unreacted protein from its PEGylated counterparts, providing a qualitative assessment of the conjugation efficiency. nih.gov However, the interaction between PEG and SDS can sometimes lead to smeared or broadened bands. nih.gov Specialized staining techniques, such as reverse staining with zinc and imidazole salts or barium iodide staining, can be used to specifically visualize PEGylated proteins in the gel. researchgate.netnih.gov
In vitro Stability and Controlled Release Kinetics of PEGylated Constructs
The stability of the conjugate and the release profile of the active molecule are critical parameters for its therapeutic potential.
In vitro Stability: The stability of this compound conjugates is assessed by incubating them in relevant biological fluids, such as plasma or serum, at physiological temperature (37°C). nih.gov The integrity of the conjugate over time is monitored using the analytical techniques described above (e.g., HPLC, SDS-PAGE) to detect any degradation or cleavage of the PEG chain. The hydrophilic nature of the PEG chain generally enhances the stability of the conjugated molecule. sci-hub.st
Controlled Release Kinetics: For prodrugs or drug delivery systems, the release of the active molecule from the PEGylated construct is studied in vitro. The conjugate is incubated in a buffer solution, often mimicking physiological pH, and samples are taken at various time points. mdpi.comnih.gov The concentration of the released drug is quantified, typically by HPLC, to generate a release profile. mdpi.com These studies often reveal a sustained release pattern, which is a key advantage of PEGylation. researchgate.net
Table 2: Factors Influencing In Vitro Release from PEGylated Systems
| Factor | Influence on Release Kinetics | Rationale |
|---|---|---|
| PEG Content | Higher PEG content can lead to faster and more extensive release. mdpi.com | Increased hydrophilicity and potential for enhanced porosity of the delivery system. mdpi.com |
| Linkage Chemistry | The nature of the bond between the drug and the PEG linker determines the release mechanism (e.g., hydrolysis, enzymatic cleavage). | The stability of the linker dictates the rate of drug liberation. |
| pH of the Medium | pH can influence the hydrolysis rate of certain linkages. nih.gov | Some ester or amide bonds are more susceptible to cleavage under acidic or basic conditions. |
In vitro Cellular Uptake and Intracellular Localization Studies of PEGylated Systems
Understanding how cells internalize PEGylated conjugates is crucial for assessing their efficacy, particularly for targeted therapies.
Cellular Uptake: The extent to which cells take up conjugates of this compound is quantified by incubating cells with the PEGylated molecule, often labeled with a fluorescent dye. After a specific time, the cells are washed, and the amount of internalized conjugate is measured using techniques like flow cytometry or fluorescence microscopy. PEGylation can sometimes reduce cellular uptake due to the steric hindrance provided by the PEG chains, which can minimize non-specific interactions with the cell membrane. nih.govacs.org
Intracellular Localization: Once inside the cell, the destination of the conjugate is determined using imaging techniques like confocal microscopy. This allows for the visualization of the conjugate within different cellular compartments, such as the cytoplasm, nucleus, or lysosomes. The size and surface properties of the PEGylated system can influence its intracellular fate. nih.govacs.org For instance, smaller PEGylated nanoparticles have been shown to localize in the nucleus, while larger particles may remain in the cytoplasm or at the cell periphery. nih.govacs.org
In vivo Biodistribution and Pharmacokinetic Evaluation in Pre-clinical Animal Models
Animal models are indispensable for evaluating how a this compound conjugate behaves in a living organism.
Biodistribution: These studies track the accumulation of the PEGylated conjugate in various organs and tissues over time. The conjugate is typically labeled with a radioactive isotope or a fluorescent probe and administered to animals (e.g., mice or rats). At different time points, tissues are harvested, and the amount of the conjugate is quantified. PEGylation is well-known to alter the biodistribution profile, often leading to reduced accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov
Pharmacokinetics: Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugate. Blood samples are collected at various intervals after administration, and the concentration of the conjugate is measured. Key parameters such as blood circulation half-life, clearance rate, and volume of distribution are calculated. A primary goal of PEGylation is to prolong the circulation time of the therapeutic agent, and studies consistently show that increasing the molecular weight of the PEG chain leads to decreased blood and body clearance. nih.govaacrjournals.org
Table 3: Key Pharmacokinetic Parameters Affected by PEGylation
| Pharmacokinetic Parameter | Effect of PEGylation | Rationale |
|---|---|---|
| Blood Circulation Half-life (t½) | Increased aacrjournals.org | Reduced renal clearance due to increased hydrodynamic size and shielding from enzymatic degradation. nih.gov |
| Clearance (CL) | Decreased aacrjournals.org | Slower elimination by the kidneys and reduced uptake by the reticuloendothelial system. nih.gov |
| Volume of Distribution (Vd) | Decreased | The larger size of the conjugate restricts its distribution to the vascular compartment. |
| Accumulation in RES Organs | Decreased nih.gov | The hydrophilic PEG layer provides a "stealth" effect, reducing opsonization and phagocytosis. nih.govnih.gov |
Ex vivo Tissue Analysis Techniques for PEGylated Biomolecule Tracing
Ex vivo analysis involves the examination of tissues harvested from a research model after the administration of a biomolecule conjugated via the this compound linker. These techniques provide detailed spatial and quantitative information on the conjugate's distribution and fate.
Autoradiography
One of the primary methods for tracing PEGylated biomolecules is autoradiography, which requires the conjugate to be radiolabeled. A radionuclide, such as Indium-111 (¹¹¹In) or Copper-64 (⁶⁴Cu), can be attached to the biomolecule. mdpi.comnih.gov After administration and a set period, organs and tissues are harvested, sectioned, and placed in contact with a photographic emulsion or a phosphor imaging screen. The radiation emitted from the labeled conjugate creates an image on the detector, revealing its precise location within the tissue architecture. researchgate.netnih.gov
Whole-body autoradiography provides a comprehensive overview of the conjugate's distribution across the entire animal model, while micro-autoradiography offers cellular-level resolution. researchgate.net Quantitative analysis of the autoradiographic images allows for the determination of the percentage of the injected dose per gram of tissue (%ID/g), providing critical data on organ accumulation and clearance. nih.govsnmjournals.org For instance, studies on radiolabeled PEGylated peptides have used this method to quantify uptake in tumors versus other organs like the liver and kidneys. snmjournals.org
Interactive Data Table: Illustrative Biodistribution Data for a ⁶⁴Cu-labeled PEGylated Peptide
The following table represents typical data obtained from ex vivo biodistribution studies of a ⁶⁴Cu-labeled peptide conjugated with a PEG linker, measured at different time points post-injection.
| Tissue | 30 min (%ID/g) | 1 hr (%ID/g) | 4 hr (%ID/g) |
| Blood | 0.57 | 0.25 | 0.03 |
| Liver | 0.99 | 0.75 | 0.58 |
| Kidneys | 3.51 | 2.89 | 1.82 |
| Tumor | 2.74 | 2.55 | 1.62 |
| Muscle | 0.21 | 0.18 | 0.11 |
Note: Data is hypothetical, based on findings reported for similar compounds for illustrative purposes. snmjournals.org
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging is a powerful, label-free technique used to map the spatial distribution of drugs, metabolites, and other molecules directly in thin sections of tissue. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can simultaneously detect and map the parent PEGylated conjugate and any potential metabolites that have formed in vivo. This provides invaluable insight into the conjugate's stability and metabolic fate within specific tissue microenvironments, which is not possible with methods that only track a label. nih.gov
Fluorescence Microscopy
For this technique, a fluorescent probe is attached to the biomolecule of interest. After the this compound linker is used for conjugation, the resulting fluorescent bioprobe can be administered to a research model. Following euthanasia, tissues are harvested, sectioned, and examined using fluorescence or confocal microscopy. dovepress.com This allows for high-resolution visualization of the conjugate's accumulation in specific cells or subcellular compartments. researchgate.net For example, the uptake of PEGylated nanoparticles into tumor cells versus stromal cells within a harvested tumor can be clearly distinguished. acs.orgbiorxiv.org Near-infrared (NIR) fluorescent probes are often preferred for these applications due to reduced autofluorescence from biological tissues, leading to a higher signal-to-background ratio. nih.govnih.gov
Spectroscopic and Imaging Techniques for Monitoring Conjugate Behavior
Spectroscopic and imaging techniques are essential for characterizing the this compound conjugate before administration and for monitoring its behavior in biological fluids and cellular models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a highly effective method for both characterizing the PEG linker itself and quantifying PEGylated molecules in complex biological fluids like blood or serum. nih.govintertek.com The repeating ethylene (B1197577) oxide units (-CH₂CH₂O-) of the PEG chain produce a distinct and intense signal in the ¹H NMR spectrum, typically around 3.6 ppm. nih.gov This signal can be used to confirm the structure of the this compound linker and to verify successful conjugation to a biomolecule by observing shifts in the signals of adjacent protons. nih.govresearchgate.net Furthermore, because this PEG signal is often in a region with few interfering signals from endogenous molecules, NMR can be used to directly quantify the concentration of the PEGylated conjugate in blood samples over time to determine its pharmacokinetic profile. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the covalent attachment of the PEG linker to a biomolecule. The technique is sensitive to the vibrational modes of chemical bonds. The PEG chain has a characteristic and strong C-O-C stretching vibration peak around 1100 cm⁻¹. researchgate.netresearchgate.net The presence and intensity of this peak in the spectrum of the purified conjugate serve as a key indicator of successful PEGylation. FTIR can also be used to study conformational changes in a protein upon conjugation and to investigate interactions between the PEGylated molecule and other biological components. nih.govmdpi.com
Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for the detailed characterization of PEGylated biomolecules. nih.gov Techniques such as Electrospray Ionization (ESI-MS) can determine the precise mass of the conjugate. enovatia.com This allows for the calculation of the average number of PEG chains attached to the biomolecule (the degree of PEGylation) and the distribution of different PEGylated species. thermofisher.comsciex.com Tandem mass spectrometry (MS/MS) can further be used to identify the specific amino acid residues where the this compound linker has been attached. enovatia.com
Confocal Laser Scanning Microscopy (CLSM)
CLSM is a high-resolution imaging technique used to study the cellular and intracellular behavior of fluorescently labeled conjugates in vitro. researchgate.net Cells are incubated with the fluorescent conjugate, and the microscope is used to generate detailed 3D images of its localization. Researchers can visualize whether the conjugate binds to the cell surface, is internalized into vesicles (endosomes), or reaches specific organelles like the nucleus or lysosomes. dovepress.comnih.gov This provides critical information on the mechanism of cellular uptake, which informs the interpretation of ex vivo tissue distribution data.
Interactive Data Table: Summary of Analytical Techniques
| Technique | Sample Type | Information Obtained | Key Advantages |
| Autoradiography | Harvested Tissues | Spatial distribution, organ accumulation (%ID/g) | Highly sensitive, quantitative |
| Mass Spectrometry Imaging (MSI) | Tissue Sections | Spatial distribution of conjugate and metabolites | Label-free, molecular specificity |
| ¹H NMR Spectroscopy | Purified conjugate, Biological fluids | Structural confirmation, quantification in fluids | Non-destructive, direct quantification |
| FTIR Spectroscopy | Purified conjugate | Confirmation of PEGylation, conformational changes | Fast, provides structural information |
| LC-MS | Purified conjugate | Precise mass, degree of PEGylation, conjugation sites | High accuracy and resolution |
| Confocal Microscopy | Cell cultures, Tissue sections | Subcellular localization, cellular uptake mechanism | High spatial resolution, 3D imaging |
Theoretical and Computational Aspects in the Design and Application of Boc Nh Peg28 Ch2ch2cooh Systems
Computational Approaches for Predicting Conjugation Outcomes and Efficiency
Predicting the outcome of a PEGylation reaction, which involves attaching a linker like Boc-NH-PEG28-CH2CH2COOH to a protein, is a significant challenge due to the presence of multiple potential reaction sites (e.g., lysine (B10760008) residues). nih.gov Computational models have emerged as a critical tool to bypass extensive and costly wet-lab experimentation by predicting conjugation efficiency and site-specificity. nih.govnih.gov
Kinetic reactivity models can simulate the progress of a PEGylation reaction and estimate the distribution of different PEGylated products, known as "PEGmers". researchgate.netnih.gov These models incorporate key protein-specific molecular descriptors to predict the reactivity of different amine groups on the protein surface.
Key Parameters in Predictive Models:
Exposed Surface Area (ESA): The accessibility of a reactive group (like a lysine amine) to the PEG linker is a primary determinant of reactivity.
pKa: The acidity constant of the reactive group influences its nucleophilicity and thus its reaction rate.
Surface Charge: The electrostatic environment surrounding a potential conjugation site can attract or repel the incoming PEG linker. nih.gov
PEG Shielding: Once a PEG chain is attached, it can sterically hinder subsequent reactions at nearby sites. Advanced models incorporate a distance-dependent metric for this "PEG chain coverage" to more accurately predict the sequence of modifications. nih.gov
By integrating these parameters, linear and machine-learned models have been developed that demonstrate high prediction accuracy (over 75%) for the reactivity of different sites on a protein. nih.gov These models can accurately simulate reaction progress curves and predict the final distribution of positional isomers for various proteins and PEG linker chemistries. nih.gov This data-driven approach facilitates the optimization of reaction conditions to achieve a desired conjugation outcome with higher yields and specificity. nih.gov For instance, recent research has demonstrated the feasibility of achieving accurate yield predictions for amide coupling reactions by combining high-throughput experimentation with machine learning models that incorporate information about reaction intermediates. chemrxiv.org
| Computational Approach | Key Inputs / Descriptors | Predicted Outcomes | Significance |
|---|---|---|---|
| Kinetic Reactivity Models nih.gov | Exposed Surface Area (ESA), pKa, Surface Charge, Inter-residue distance | Site-specific reaction rates, Sequence of reactivity | Provides fundamental understanding of factors governing site-selectivity. |
| Machine-Learned Models nih.gov | Protein tertiary structure data, Molecular descriptors (as above), PEG shielding effects | "PEGmer" distribution, Reaction progress curves, Degree of modification | Enables rapid, data-driven optimization of conjugation processes, reducing experimental costs. nih.gov |
| Intermediate-Aware Models chemrxiv.org | Substrate structures (amine, acid), Reaction conditions, Intermediate structure representation | Reaction yield | Improves accuracy by incorporating mechanistic chemical knowledge into the predictive model. chemrxiv.org |
Rational Design Principles for Optimizing Bifunctional PEG Linker Performance in Targeted Systems
Key Linker Design Principles:
Linker Length: The length of the PEG chain is a crucial parameter. biochempeg.comexplorationpub.com In PROTACs, the linker must be long enough to bridge the target protein and the E3 ligase without steric clashes, but not so long that it destabilizes the resulting ternary complex. biochempeg.comexplorationpub.com In targeted delivery, a longer PEG linker may be necessary to extend a targeting ligand beyond a nanoparticle's PEG coating, allowing for effective receptor interaction. dovepress.com However, some studies suggest shorter linkers can be favorable by limiting the conformational freedom of the ligand. dovepress.com The optimal length is system-dependent and can be investigated computationally. For example, extending a linker by a single ethylene (B1197577) glycol unit has been shown to abolish the degradation of one target protein while preserving it for another, thereby imparting selectivity. nih.gov
Flexibility and Rigidity: The inherent flexibility of PEG linkers, arising from the free rotation of C-O bonds, contributes to the solubility and adaptability of the conjugate. chempep.comnih.gov This flexibility allows the linker to adopt conformations necessary for effective binding. explorationpub.com However, excessive flexibility can be detrimental by increasing the entropy penalty of forming a stable complex. biochempeg.com Therefore, introducing some rigidity into the linker is an effective strategy to limit the number of available conformations, potentially improving binding affinity and pharmacokinetic properties. biochempeg.com
Attachment Points: The sites where the linker is connected to the two functional ends (e.g., the warhead and the E3 ligase ligand in a PROTAC) significantly impact the stability and geometry of the final complex and, consequently, its biological activity. nih.govbiochempeg.com Computational docking and simulation can be used to explore different attachment vectors to identify those that promote the most stable and effective protein-protein interactions. nih.gov
Physicochemical Properties: The hydrophilic nature of the PEG chain in this compound enhances the water solubility of the entire molecule, which is crucial for its adaptability to physiological environments and for improving the pharmacokinetic properties of often-hydrophobic conjugated drugs. precisepeg.comnih.gov
Ultimately, the rational design of linkers is a multiparameter optimization problem. Computational tools are essential for navigating this complex design space, allowing for the virtual screening of different linker lengths, compositions, and attachment points to accelerate the identification of optimized molecules for targeted therapeutic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-NH-PEG28-CH2CH2COOH while ensuring stability of the Boc protecting group?
- Methodological Answer : Synthesis involves a multi-step approach:
Boc Protection : React the amine terminus with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) under nitrogen, maintaining pH 8–9 with triethylamine to prevent premature deprotection .
PEG Conjugation : Use carbodiimide coupling (e.g., EDC/NHS) to attach PEG28 to the Boc-protected amine. Monitor reaction progress via thin-layer chromatography (TLC) to confirm complete conjugation .
Carboxylic Acid Functionalization : Introduce the CH2CH2COOH terminus via ester hydrolysis or thiol-ene "click" chemistry, ensuring inert conditions to preserve the Boc group.
- Key Consideration : Avoid acidic conditions (pH < 4) during purification (e.g., HPLC with trifluoroacetic acid), as this may cleave the Boc group .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of Boc (1.4 ppm tert-butyl protons) and PEG backbone (3.6 ppm ethylene oxide units). Quantify residual solvents (e.g., DCM) via integration .
- HPLC-MS : Reverse-phase HPLC with mass spectrometry detects impurities (e.g., truncated PEG chains) and verifies molecular weight (expected ~1,500–1,600 Da for PEG28). Use a C18 column and acetonitrile/water gradient .
- FT-IR : Validate functional groups (Boc carbonyl stretch at ~1680 cm⁻¹, PEG ether linkages at 1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize this compound’s conjugation efficiency with biomolecules (e.g., peptides) under physiologically relevant conditions?
- Methodological Answer :
- pH Optimization : Perform kinetic studies at pH 6.5–7.4 (mimicking physiological buffers) to balance activation of the carboxylic acid (via EDC/NHS) and amine nucleophilicity. Use fluorescence tagging (e.g., FITC-labeled PEG) to quantify conjugation yield .
- Molar Ratio Screening : Test stoichiometric ratios (1:1 to 1:5 PEG:biomolecule) to minimize cross-linking. Analyze via size-exclusion chromatography (SEC) to distinguish monomeric vs. aggregated products .
- Data-Driven Adjustment : If efficiency <70%, introduce a spacer (e.g., hexanoic acid) between PEG and the carboxylic acid to reduce steric hindrance .
Q. What experimental strategies resolve contradictory solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Co-Solvent Systems : Use binary mixtures (e.g., water/THF or DMSO) to enhance solubility. Conduct dynamic light scattering (DLS) to monitor aggregation thresholds .
- Temperature Gradients : Test solubility at 4°C, 25°C, and 37°C. PEG’s inverse temperature solubility may explain discrepancies (e.g., cloud point shifts) .
- Comparative Analysis : Cross-reference solubility data with PEG analogs (e.g., PEG24 vs. PEG28) to isolate chain-length effects .
Q. How should researchers design experiments to investigate the impact of PEG28 chain length on this compound’s in vivo pharmacokinetics?
- Methodological Answer :
Animal Model Selection : Use Sprague-Dawley rats for IV/SC administration. Compare PEG28 with shorter (PEG12) and longer (PEG48) variants.
Tracer Labeling : Radiolabel the compound with ¹⁴C or conjugate with a near-infrared dye (e.g., Cy7) for real-time tracking .
Data Collection : Measure blood half-life, organ distribution (via scintillation counting), and renal clearance.
- Statistical Validation : Apply ANOVA to identify significant differences (p < 0.05) between PEG variants .
Data Contradiction & Validation
Q. How to address inconsistencies in reported this compound stability under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Store aliquots at -20°C (lyophilized vs. solution), 4°C, and 25°C. Assess degradation via HPLC every 30 days for 6 months.
- Degradation Pathway Analysis : Use LC-MS to identify byproducts (e.g., Boc cleavage products at m/z ~100–200) .
- Recommendation : Lyophilize in pH 7.4 phosphate buffer for long-term stability, as acidic/basic conditions accelerate hydrolysis .
Experimental Design & Pitfalls
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Methodological Answer :
- Pitfall 1 : Incomplete Boc deprotection due to moisture. Solution : Use anhydrous solvents and molecular sieves during synthesis .
- Pitfall 2 : PEG oxidation. Solution : Add antioxidants (e.g., BHT) to reaction mixtures and store under argon .
- Pitfall 3 : Low carboxylic acid reactivity. Solution : Pre-activate with HOBt/EDC before conjugating to amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
